molecular formula C14H14ClNO2S B4554874 N-(2-chlorobenzyl)-1-phenylmethanesulfonamide

N-(2-chlorobenzyl)-1-phenylmethanesulfonamide

Cat. No.: B4554874
M. Wt: 295.8 g/mol
InChI Key: GRFLFIDRHHJHHW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0433776 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Novel Synthetic Approaches : A study described a new synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of these compounds in alkylation reactions. This method opens new pathways for synthesizing electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).

  • Quantum Mechanical Studies : Another research focused on quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, highlighting their potential in light-harvesting applications. This indicates the role of such derivatives in developing novel inhibitor molecules for enzymes and in designing new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

  • Cyclopropanation Reactions : Research into asymmetric cyclopropanations by Rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes has shown the utility of sulfonamide derivatives in synthesizing functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, important for creating compounds with specific stereochemical configurations (Davies et al., 1996).

Materials Science and Catalysis

  • Ecofriendly Synthesis : A study on the ecofriendly synthesis in aqueous medium presents an expeditious approach to new N,N-diethyl amide bearing benzenemethanesulfonamides. This reflects the compound's role in sustainable chemistry, providing a green synthetic method for derivatives in aqueous medium at room temperature (Ajani et al., 2013).

  • Sulfonated Polymers for Fuel Cells : Research into locally and densely sulfonated poly(ether sulfone)s has shown that these materials, prepared by sulfonation processes involving sulfonamide derivatives, can be used as proton exchange membranes in fuel cells. These membranes offer high mechanical strength, transparency, and efficient proton conduction, highlighting the compound's potential in energy applications (Matsumoto, Higashihara, & Ueda, 2009).

Future Directions

The future directions for research on “N-(2-chlorobenzyl)-1-phenylmethanesulfonamide” would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets through similar mechanisms, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds have been found to undergo extensive n1-oxidation by animal hepatic microsomes . This could potentially impact the bioavailability of the compound.

Result of Action

The compound’s potential interactions with various enzymes and receptors could lead to changes in cellular functions .

Action Environment

The action, efficacy, and stability of N-(2-chlorobenzyl)-1-phenylmethanesulfonamide could be influenced by various environmental factors. For instance, similar compounds have been found to be highly soluble in water and quite volatile, which could make them prone to drift .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-14-9-5-4-8-13(14)10-16-19(17,18)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFLFIDRHHJHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.